molecular formula C15H17NO2 B2968542 N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 915931-48-5

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2968542
CAS No.: 915931-48-5
M. Wt: 243.306
InChI Key: LHRPEFSKHOPOIB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2,5-dimethylfuran-3-carboxamide (CAS 915931-48-5) is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . This furan-carboxamide derivative is offered as a high-purity building block for chemical and pharmaceutical research. Compounds within this structural class are of significant interest in medicinal chemistry for the development of novel therapeutic agents, as evidenced by research on structurally related molecules that exhibit promising biological activities . For instance, studies on analogs featuring the dimethylphenyl moiety have demonstrated potent antiproliferative activity against human cancer cell lines by targeting key cell survival proteins . Similarly, other research on related coordination complexes has highlighted potential antioxidant properties . This reagent is strictly intended for research and laboratory use. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-6-13(7-10(9)2)16-15(17)14-8-11(3)18-12(14)4/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPEFSKHOPOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.

    Attachment of the carboxamide group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 3,4-dimethylphenylamine, under suitable conditions.

    Final product formation: The final compound is obtained by purifying the reaction mixture through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with other aromatic amides, such as 3-chloro-N-phenyl-phthalimide (). Key differences include:

  • Core Heterocycle : The target compound employs a furan ring, whereas 3-chloro-N-phenyl-phthalimide uses a phthalimide isoindole system.
  • Substituents : Both feature aryl and methyl groups, but the latter includes a chlorine atom, enhancing electrophilicity for polymerization reactions.
  • Molecular Weight: The furan carboxamide derivative (C₁₅H₁₇NO₂; theoretical MW = 255.30 g/mol) is lighter than 3-chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂; MW = 265.67 g/mol).

Crystallographic and Computational Tools

Structural comparisons rely on crystallographic software such as SHELX () and visualization tools like ORTEP-3 (). For example, WinGX () could model the furan carboxamide’s conformation to assess steric effects from methyl groups.

Table 1: Comparative Analysis of Aromatic Amides

Property N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide 3-Chloro-N-phenyl-phthalimide ()
Core Structure 2,5-Dimethylfuran Phthalimide isoindole
Functional Groups Carboxamide, 3,4-dimethylphenyl Chlorine, phenyl, phthalimide
Molecular Weight (g/mol) 255.30 265.67
Key Applications Potential agrochemicals/pharmaceuticals Polyimide monomers
Synthesis Challenges Purification of methylated derivatives High-purity requirements for polymerization

Notes on Methodological Frameworks

  • Software Citations : Structural comparisons implicitly rely on tools like SHELX () and WinGX (), which are industry standards for crystallographic refinement and analysis.
  • Limitations : Direct experimental data on the target compound is sparse; conclusions are extrapolated from structural analogs and computational modeling.

Biological Activity

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a dimethylphenyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their catalytic activity. Additionally, it may modulate signal transduction pathways through receptor interactions, influencing cellular responses and physiological processes.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that this compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
  • Anti-inflammatory Effects :
    • This compound has been investigated for its potential anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
  • Anticancer Potential :
    • Preliminary studies have shown that the compound can induce apoptosis in cancer cells. For example, it demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range (e.g., IC50 = 0.3 µM in certain leukemia cell lines) indicating potent anticancer activity .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that it inhibited the growth of several cancer cell lines more effectively than existing treatments. The compound was shown to induce apoptosis through mitochondrial pathways and caspase activation .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against gram-positive and gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus10Disruption of cell membrane
AntimicrobialEscherichia coli12Inhibition of essential enzymes
AnticancerLeukemia (EU-3)0.3Induction of apoptosis
Anti-inflammatoryMurine macrophagesNot specifiedInhibition of cytokine production

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